molecular formula C20H24O10 B602778 Praeroside II CAS No. 86940-46-7

Praeroside II

Cat. No.: B602778
CAS No.: 86940-46-7
M. Wt: 424.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Praeroside II is part of a group of angular-type pyranocoumarin glycosides. Similar compounds include:

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its potential in various scientific research applications makes it a valuable compound for further studies.

Properties

IUPAC Name

(9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDHOGPLBDVAX-GZFODPQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345717
Record name Praeroside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86940-46-7
Record name Praeroside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Praeroside II in the context of the research on Peucedanum japonicum Thunb.?

A1: this compound was identified as one of the seventeen compounds isolated from the n-butanol soluble fraction of Peucedanum japonicum Thunb. leaves []. While not as potent as other isolated compounds like isoquercitrin or caffeoylquinic acid derivatives, its presence contributes to the overall phytochemical profile of the plant. This is particularly interesting because this study marks the first time this compound has been isolated from this plant species [].

Q2: Does the presence of this compound influence the vasorelaxant activity observed in Angelica furcijuga Kitagawa?

A2: While this compound was successfully isolated from Angelica furcijuga Kitagawa roots in the study [], its specific contribution to the observed vasorelaxant activity wasn't directly investigated. The research primarily focused on the role of khellactone-type coumarins like hyuganin A and anomalin in inhibiting high K+-induced contractions []. Further research would be needed to ascertain whether this compound plays a synergistic or independent role in the plant's vasorelaxant properties.

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